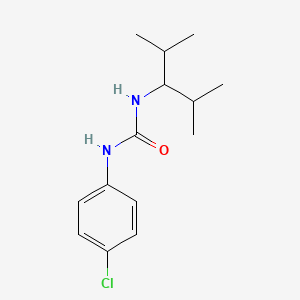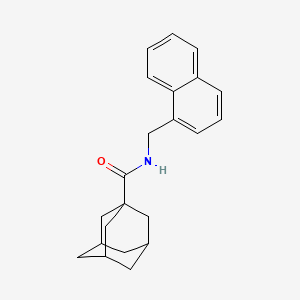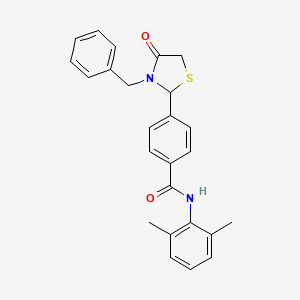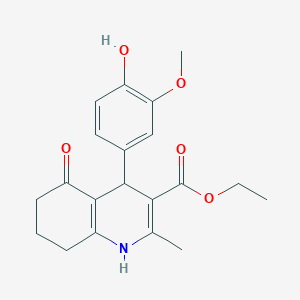
N-(4-chlorophenyl)-N'-(1-isopropyl-2-methylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-(1-isopropyl-2-methylpropyl)urea, commonly known as diuron, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of substituted urea herbicides and is known for its high efficacy against a broad range of weeds. Diuron has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and its application in scientific research.
作用機序
Diuron works by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This leads to the disruption of electron transfer, which ultimately inhibits the production of ATP and NADPH, essential components for the survival of plants.
Biochemical and Physiological Effects
Diuron has been shown to have a range of biochemical and physiological effects on plants. It has been shown to inhibit the activity of photosystem II, leading to a decrease in chlorophyll content and photosynthetic activity. Diuron has also been shown to affect the activity of enzymes involved in respiration and protein synthesis, leading to a decrease in plant growth and development.
実験室実験の利点と制限
Diuron is a highly effective herbicide that has been extensively studied for its effects on plants and the environment. It is relatively easy to synthesize, and its effects on plants can be easily measured through a range of biochemical and physiological assays. However, diuron can be toxic to animals and humans, and its use in laboratory experiments requires careful handling and disposal.
将来の方向性
There are several future directions for the study of diuron. One area of research is the development of new herbicides that are more effective and less toxic than diuron. Another area of research is the study of the long-term effects of diuron on the environment, including its impact on soil health and the aquatic ecosystem. Additionally, the study of the molecular mechanisms underlying diuron's effects on plants and animals could provide new insights into the development of new herbicides and antifungal agents.
合成法
Diuron can be synthesized through the reaction of 4-chlorophenyl isocyanate with isopropyl-N,N-dimethylcarbamate. The reaction yields N-(4-chlorophenyl)-N'-(1-isopropyl-2-methylpropyl)urea, which is then purified through crystallization or column chromatography. The synthesis of diuron is a well-established process and has been optimized for large-scale production.
科学的研究の応用
Diuron has been widely used in scientific research to study its effects on plants, animals, and the environment. It has been studied for its potential use as an antifungal agent, as well as its effects on photosynthesis, respiration, and growth in plants. Diuron has also been used to study its impact on the aquatic ecosystem, including its effects on algae, fish, and other aquatic organisms.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(2,4-dimethylpentan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-9(2)13(10(3)4)17-14(18)16-12-7-5-11(15)6-8-12/h5-10,13H,1-4H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIDCMNMASNQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5216510.png)
![1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5216513.png)
![diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate](/img/structure/B5216521.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5216529.png)
![3-(3-chlorophenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216536.png)


![1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5216561.png)

![N-benzyl-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216577.png)


![[1-(3-thienylmethyl)-2-piperidinyl]methanol](/img/structure/B5216588.png)